molecular formula C12H21NO6 B078765 Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 14891-08-8

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate

Cat. No.: B078765
CAS No.: 14891-08-8
M. Wt: 275.3 g/mol
InChI Key: XNAAZZKJCGKKFJ-UHFFFAOYSA-N
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Description

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate is an organic compound with the molecular formula C12H21NO6 It is a derivative of propanoic acid and contains ethoxycarbonyl and ethoxy-oxoethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate typically involves the reaction of ethyl 3-aminopropanoate with ethyl chloroformate and ethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-aminopropanoate: A precursor in the synthesis of the target compound, with simpler structure and different reactivity.

    Ethyl oxalate: Another ester with different functional groups, used in various organic synthesis reactions.

    Ethyl chloroformate: A reagent used in the synthesis of carbamates and other esters, with distinct reactivity compared to the target compound.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

IUPAC Name

ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZZKJCGKKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402662
Record name ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14891-08-8
Record name ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 49 g of ethyl N-(ethoxycarbonylmethyl)-β-alaninate and 30 ml of water cooled to -10° is added dropwise 27.6 ml of ethyl chloroformate followed by a solution of 12.7 g of sodium carbonate in 50 ml of water. The mixture is warmed to room temperature then heated at 55° for 50 minutes. The mixture is cooled, extracted with toluene, the extract is washed with 2N hydrochloric acid and water. The extract is dried over sodium sulfate, filtered, concentrated and distilled in vacuo to yield ethyl N-(ethoxycarbonylmethyl)-N-(ethoxycarbonyl)-β-alaninate.
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Crude intermediate (c) (418 mmol) was dissolved in CH2Cl2 (275 mL) and triethylamine (58.3 mL, 418 mmol) was added followed by ethyl chloroformate (d) (39.8 mL, 418 mmol). The reaction was stirred at ambient temperature for about 24 h. After the reaction was complete, the volatile components were removed under vacuum. The crude product was then distilled under vacuum (about 5 mm Hg) and dissolved in EtOAc which was washed with aqueous saturated KHSO4×3, with brine×1 and dried over Na2SO4. Following filtration, the volatile components were removed under vacuum to afford intermediate (e) as a clear oil (74.8 g, 272 mmol) in 65% yield over two steps.
Quantity
418 mmol
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
58.3 mL
Type
reactant
Reaction Step Two
Quantity
39.8 mL
Type
reactant
Reaction Step Three
Yield
65%

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